4-hydroxybenzoyl Chloride

Description

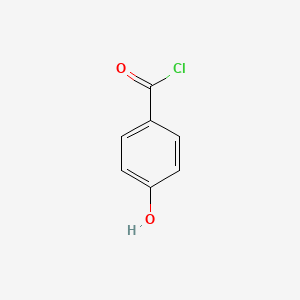

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPHYCQSJTXLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453347 | |

| Record name | 4-hydroxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28141-24-4 | |

| Record name | 4-hydroxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzoyl Chloride: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybenzoyl chloride, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical properties, molecular structure, experimental protocols for its synthesis, and its characteristic reactivity, offering valuable insights for professionals in research and development.

Core Chemical Properties

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a hydroxyl group and an acyl chloride functional group.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₂ | [1][2][3][4] |

| Molecular Weight | 156.56 g/mol | [1][3][5][6] |

| CAS Number | 28141-24-4 | [1][2][3][5][6] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 105 °C at 1.5-2.0 Torr | [2] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 7.29 ± 0.13 | [2] |

| LogP (Predicted) | 1.77120 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 155.9978071 Da | [2][3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

Molecular Structure

This compound consists of a central benzene ring. A hydroxyl (-OH) group is attached at the para-position (position 4) relative to a benzoyl chloride (-COCl) group. The presence of both the reactive acyl chloride and the phenolic hydroxyl group makes it a valuable bifunctional building block in organic synthesis.[6]

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the reaction of 4-hydroxybenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), often in the presence of a catalyst or co-solvent like N,N-dimethylformamide (DMF).[1][6]

Detailed Protocol:

This protocol is adapted from a patented method designed for high-purity yield without requiring vacuum distillation.[7]

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 20 grams (0.145 mol) of 4-hydroxybenzoic acid, 120 mL of benzene, and 40 mL of N,N-dimethylformamide.[7]

-

Dissolution: Stir the mixture and heat to 55°C to dissolve the solids.[7]

-

Thionyl Chloride Addition: Slowly add 34 grams (0.285 mol) of thionyl chloride dropwise over a period of 30 minutes.[7]

-

Reaction: After the addition is complete, maintain the reaction mixture at 55°C for 4 hours.[7]

-

Phase Separation: After the reaction is complete, cool the mixture and allow it to stand for liquid separation. The lower layer primarily contains benzene and the desired this compound, while the upper layer contains DMF and byproducts.[7]

-

Product Isolation: The benzene layer is concentrated, causing the this compound to precipitate as a viscous solid.[7] The solvents can be recovered through distillation.[7]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by its acyl chloride group, which is a highly effective electrophile.[1] This reactivity allows for the facile formation of esters and amides, making it a key intermediate in the synthesis of more complex molecules.[6]

-

Hydrolysis: It readily reacts with water to hydrolyze back to 4-hydroxybenzoic acid. This occurs via a nucleophilic acyl substitution mechanism where a water molecule attacks the electrophilic carbonyl carbon.[6]

-

Esterification: In the presence of an alcohol, this compound undergoes esterification to form the corresponding ester.

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides.

The general mechanism involves a nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion.[1]

Caption: Primary reaction pathways of this compound.

Safety and Handling

As with other acyl chlorides, this compound is sensitive to moisture and should be handled in a dry, well-ventilated area.[1][8] It is corrosive and can cause burns upon contact with skin and eyes.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8][10] In case of accidental exposure, affected areas should be rinsed immediately with plenty of water.[9][10] Store the compound in a tightly sealed container in a cool, dry place.[8][10]

References

- 1. Buy this compound (EVT-387557) | 28141-24-4 [evitachem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H5ClO2 | CID 11051907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound|C7H5ClO2|Research Chemical [benchchem.com]

- 7. CN101376627A - Preparation of this compound - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-hydroxybenzoyl chloride (C₇H₅ClO₂), a versatile bifunctional reagent crucial in organic synthesis. Its unique structure, featuring both a reactive acyl chloride and a phenolic hydroxyl group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document details its key physical characteristics, provides established experimental protocols for their determination, and visualizes relevant chemical processes and workflows.

Core Physical and Chemical Properties

This compound is a derivative of benzoic acid characterized by a hydroxyl group at the para-position and a highly reactive acid chloride functional group.[2] Its properties are influenced by the interplay between the electron-donating hydroxyl group and the electrophilic carbonyl carbon of the acyl chloride.[1]

Quantitative Data Summary

The known and predicted physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₂ | [3][4][5] |

| Molecular Weight | 156.57 g/mol | [3][5] |

| Exact Mass | 155.9978071 Da | [4][6] |

| Boiling Point | 105 °C (at 1.5-2.0 Torr) | [3][6] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [3][6] |

| pKa (Predicted) | 7.29 ± 0.13 | [3][6] |

| Appearance | Colorless liquid or solid | [2] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

Solubility Profile

This compound is highly reactive with water, undergoing rapid hydrolysis to form 4-hydroxybenzoic acid.[1][2] Due to this reactivity, it is considered insoluble in water. However, it is soluble in various organic solvents. Based on the behavior of similar acyl chlorides, its solubility characteristics are as follows:

| Solvent Type | Solubility | Rationale |

| Polar Aprotic Solvents | Soluble | Solvents like Dichloromethane (CH₂Cl₂), Toluene, and Benzene (B151609) are suitable for reactions and dissolution.[1][7][8] |

| Ethers | Soluble | Expected to be soluble in solvents like diethyl ether.[9] |

| Polar Protic Solvents (Water, Alcohols) | Reactive | Reacts via nucleophilic acyl substitution to form carboxylic acids or esters.[1][2] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

The most common laboratory and industrial synthesis involves the chlorination of 4-hydroxybenzoic acid using thionyl chloride (SOCl₂), often with a catalyst.[1][2] A patented method that achieves high purity (>97%) and yield (>90%) without requiring vacuum distillation is described below.[1][10]

Reactants and Reagents:

-

4-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (Solvent)

-

N,N-dimethylformamide (DMF) (Co-solvent/Catalyst)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxybenzoic acid, benzene, and N,N-dimethylformamide. The recommended molar ratio is 1 (acid) : 4–8 (benzene) : 1–3 (DMF).[1]

-

Stir the mixture and heat to a temperature between 30–65 °C until the solids dissolve.[8][10]

-

Slowly add thionyl chloride dropwise over a period of 0.5 to 1 hour. The molar ratio of acid to thionyl chloride should be between 1.5–2.5.[1][8]

-

After the addition is complete, maintain the reaction temperature at 30–65 °C and continue stirring for 2 to 5 hours.[8][10]

-

Upon completion, cool the reaction mixture and allow it to stand for phase separation.

-

The lower layer, consisting of the benzene solution of this compound, is collected. The upper layer contains DMF and byproducts.[8]

-

The final product is isolated as a viscous solid by concentrating the benzene layer, typically via distillation to recover the solvent.[8][10]

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. For pure crystalline substances, the melting range is typically sharp (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[11] The standard capillary method is described.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Dry, powdered sample of this compound

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount to a fine powder using a mortar and pestle.[12]

-

Loading the Capillary: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.[11][13] The packed sample height should be 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown or unverified sample, perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find the approximate melting temperature.[11][14]

-

Accurate Determination: Using a fresh sample, set the starting temperature to about 15-20 °C below the approximate melting point. Heat at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium.[13]

-

Recording the Range: Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[15] The protocol must be adapted for this compound's reactivity by using anhydrous organic solvents.

Apparatus and Reagents:

-

Anhydrous organic solvent of choice (e.g., Dichloromethane, Toluene)

-

This compound

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the anhydrous solvent. This ensures that a saturated solution is formed.

-

Seal the vial tightly and place it in a shaker at a constant temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

The equilibrium solubility is calculated by taking the dilution factor into account.

Chemical Reactivity and Functional Relationships

The dual functionality of this compound dictates its chemical behavior. The acyl chloride is a highly electrophilic group, while the phenolic hydroxyl is a nucleophile and an ortho-, para-directing group.

References

- 1. This compound|C7H5ClO2|Research Chemical [benchchem.com]

- 2. Buy this compound (EVT-387557) | 28141-24-4 [evitachem.com]

- 3. Benzoyl chloride, 4-hydroxy- (9CI) CAS#: 28141-24-4 [m.chemicalbook.com]

- 4. This compound | C7H5ClO2 | CID 11051907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 28141-24-4 | Buy Now [molport.com]

- 6. This compound|lookchem [lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN101376627A - Preparation of this compound - Google Patents [patents.google.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CN101376627B - The preparation method of this compound - Google Patents [patents.google.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. researchgate.net [researchgate.net]

4-hydroxybenzoyl chloride mechanism of action in acylation

An In-depth Technical Guide on the Acylation Mechanism of 4-Hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-HBC) is a bifunctional organic compound featuring a reactive acyl chloride group and a phenolic hydroxyl group.[1] This structure makes it a valuable and versatile intermediate in organic synthesis, particularly for introducing the 4-hydroxybenzoyl moiety into more complex molecules.[1][2] Its significance is well-established in the pharmaceutical, agricultural, and chemical industries, where it serves as a key building block for synthesizing a wide array of compounds, from agrochemicals to biologically active pharmaceuticals.[2] The reactivity of the acyl chloride group allows for efficient formation of ester and amide bonds, while the phenolic hydroxyl group offers a site for further functionalization.[1]

This technical guide provides a comprehensive overview of the mechanisms of action of this compound in the principal types of acylation reactions, supported by experimental data and detailed protocols.

Core Mechanisms of Acylation

The acylation reactions involving this compound are primarily categorized into two distinct mechanistic pathways: Nucleophilic Acyl Substitution at the oxygen or nitrogen atom of a nucleophile, and Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) at a carbon atom of an aromatic ring.

Nucleophilic Acyl Substitution: O-Acylation and N-Acylation

The most common reactions involving this compound are esterification (O-acylation) and amidation (N-acylation). Both proceed via a nucleophilic acyl substitution mechanism. The carbonyl carbon in the acyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen.[2] This facilitates the attack by nucleophiles such as alcohols, phenols, or amines.

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The nucleophile (e.g., an alcohol, R'-OH, or an amine, R'-NH₂) attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate.[3][4]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group. A base is typically used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][5]

This reaction is often carried out under Schotten-Baumann conditions , which involve using an aqueous base (like sodium hydroxide) in a biphasic system to facilitate the acylation of alcohols and amines while minimizing the hydrolysis of the acyl chloride.[3][6][7]

Friedel-Crafts Acylation: C-Acylation

This compound can acylate aromatic rings, such as benzene (B151609) or phenol, through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution introduces the 4-hydroxybenzoyl group directly onto a carbon atom of the aromatic substrate, forming an aryl ketone.[8]

The mechanism requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), and proceeds as follows:

-

Formation of Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and leading to its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion.[9]

-

Electrophilic Attack: The acylium ion acts as the electrophile and is attacked by the π-electron system of the aromatic ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]

-

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

A significant challenge in using this compound for Friedel-Crafts reactions is the presence of the free hydroxyl group. This group can form a stable complex with the Lewis acid catalyst, deactivating it.[11] To overcome this, a protecting group strategy is often employed, where the hydroxyl group is protected before acylation and deprotected afterward.[12] Alternatively, a Fries rearrangement of an O-acylated product can be used to form the C-acylated isomer.[11]

Experimental Protocols and Data

Synthesis of this compound

The most efficient synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with thionyl chloride (SOCl₂) using a co-solvent system.[2][13] This method avoids the need for high-vacuum distillation, which can be costly and lead to lower yields.[13]

References

- 1. This compound|C7H5ClO2|Research Chemical [benchchem.com]

- 2. Buy this compound (EVT-387557) | 28141-24-4 [evitachem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. byjus.com [byjus.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CN101376627A - Preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 4-Hydroxybenzoyl Chloride with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoyl chloride is a reactive acyl chloride of significant interest in organic synthesis, particularly in the pharmaceutical and polymer industries. Its utility is intrinsically linked to its reactivity, especially towards nucleophiles such as water. This technical guide provides a comprehensive overview of the reactivity of this compound with water, detailing the underlying chemical principles, reaction kinetics, and influencing factors. A thorough understanding of its hydrolytic stability is crucial for its effective handling, storage, and application in synthetic protocols. This document outlines the mechanism of hydrolysis, presents illustrative quantitative data on its rate, and provides a detailed experimental protocol for its determination.

Introduction

This compound (4-HBC) is a bifunctional organic compound containing a reactive acyl chloride group and a phenolic hydroxyl group. This unique combination makes it a valuable building block for the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and polymers. The acyl chloride moiety readily undergoes nucleophilic acyl substitution reactions, allowing for the facile introduction of the 4-hydroxybenzoyl group.

However, the high reactivity of the acyl chloride group also renders it susceptible to hydrolysis, a reaction with water that leads to the formation of 4-hydroxybenzoic acid. This hydrolytic instability can be a significant challenge in synthetic applications, potentially leading to reduced yields and the formation of impurities. Therefore, a quantitative understanding of the reactivity of this compound with water is paramount for optimizing reaction conditions, ensuring product purity, and guaranteeing storage stability.

The Chemistry of Hydrolysis

The reaction of this compound with water is a classic example of nucleophilic acyl substitution. The reaction proceeds via a well-established mechanism involving the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride.

Reaction Mechanism

The hydrolysis of this compound proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A final, rapid deprotonation of the oxonium ion by a water molecule yields the final product, 4-hydroxybenzoic acid, and a hydronium ion.[1]

The overall reaction can be represented as follows:

C₇H₅ClO₂ + 2H₂O → C₇H₆O₃ + H₃O⁺ + Cl⁻

Factors Influencing Reactivity

Several factors can influence the rate of hydrolysis of this compound:

-

Electronic Effects: The presence of the electron-donating hydroxyl group in the para position can influence the electrophilicity of the carbonyl carbon. While electron-donating groups generally decrease the reactivity of benzoyl chlorides towards nucleophiles, they can also stabilize the transition state of the reaction.

-

pH: The rate of hydrolysis of benzoyl chlorides is significantly influenced by the pH of the aqueous medium. While the reaction occurs in neutral water, the rate is markedly accelerated under basic conditions due to the presence of the much stronger nucleophile, the hydroxide (B78521) ion (OH⁻).[1] Under acidic conditions, the reaction rate may be less affected.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solvent: The polarity and protic nature of the solvent can affect the stability of the reactants and the transition state, thereby influencing the reaction rate.

Quantitative Analysis of Hydrolytic Stability

To provide a quantitative framework, the following table presents illustrative data for the hydrolytic stability of a structurally related compound, 3-hydroxy-4-methoxybenzoyl chloride. This data should be considered as an estimation for this compound and should be experimentally verified for precise applications.

| Condition | Temperature (°C) | pH | Illustrative Half-life (t½) (minutes) | Illustrative First-Order Rate Constant (k) (s⁻¹) |

| Acidic Aqueous Solution | 25 | 3.0 | < 10 | > 1.15 x 10⁻³ |

| Neutral Aqueous Solution | 25 | 7.0 | < 5 | > 2.3 x 10⁻³ |

| Basic Aqueous Solution | 25 | 9.0 | < 1 | > 1.15 x 10⁻² |

| Elevated Temperature | 50 | 7.0 | < 1 | > 1.15 x 10⁻² |

Note: This data is adapted from a technical guide on 3-hydroxy-4-methoxybenzoyl chloride and is for illustrative purposes only.[2]

Experimental Protocol for Determining Hydrolytic Stability

To obtain precise kinetic data for the hydrolysis of this compound, a detailed experimental investigation is required. The following protocol, adapted from established guidelines, can be employed.

Principle

The rate of hydrolysis is determined by monitoring the disappearance of this compound over time in aqueous solutions of known pH and temperature. Due to the anticipated rapid nature of the reaction, a rapid mixing technique, such as a stopped-flow apparatus, coupled with a suitable analytical method like UV-Vis spectroscopy, is recommended.

Materials and Reagents

-

This compound (high purity)

-

Buffer solutions (e.g., phosphate, borate) at various pH values (e.g., 3, 5, 7, 9, 11)

-

Acetonitrile (B52724) (HPLC grade, for stock solution preparation)

-

Deionized water (high purity)

-

Stopped-flow spectrophotometer or a rapid-scanning UV-Vis spectrophotometer

-

Constant temperature bath

-

Calibrated pH meter

-

Glassware: volumetric flasks, syringes

Experimental Procedure

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous acetonitrile to minimize premature hydrolysis.

-

Preparation of Reaction Solutions: Prepare a series of aqueous buffer solutions at the desired pH values.

-

Kinetic Measurements:

-

Equilibrate the stopped-flow apparatus and the reaction solutions to the desired temperature.

-

Rapidly mix the this compound stock solution with the aqueous buffer solution in the stopped-flow instrument.

-

Monitor the change in absorbance at a wavelength where this compound has a significant absorbance and the product, 4-hydroxybenzoic acid, has a different absorbance. The disappearance of the acyl chloride peak (around 280 nm) can be monitored.

-

Record the absorbance data as a function of time.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A₀ * e^(-k_obs * t) + A_∞

-

The half-life (t½) of the reaction can be calculated from the rate constant: t½ = ln(2) / k_obs

-

Repeat the experiment at different pH values and temperatures to determine the pH-rate profile and Arrhenius parameters.

-

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound hydrolysis.

Caption: Workflow for kinetic analysis of hydrolysis.

Conclusion

The reactivity of this compound with water is a critical consideration for its application in chemical synthesis. Its facile hydrolysis, driven by the electrophilicity of the acyl chloride group, necessitates careful control of reaction and storage conditions. The rate of this reaction is markedly influenced by pH, with significantly faster hydrolysis occurring under basic conditions. While precise kinetic data for this compound is not extensively published, this guide provides a framework for understanding its expected behavior and a detailed protocol for its experimental determination. For researchers and professionals in drug development and other fields utilizing this versatile reagent, a thorough understanding of its hydrolytic stability is essential for achieving desired synthetic outcomes and ensuring the quality and purity of the final products.

References

Solubility Profile of 4-Hydroxybenzoyl Chloride: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth analysis of the solubility characteristics of 4-hydroxybenzoyl chloride in common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this highly reactive intermediate. Due to the compound's inherent reactivity, particularly with protic solvents, this guide emphasizes qualitative solubility, reactivity considerations, and appropriate experimental protocols for handling and solubility determination.

Executive Summary

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its utility is derived from the presence of two reactive functional groups: the acyl chloride and the phenolic hydroxyl group. However, this high reactivity, especially the propensity of the acyl chloride group to undergo nucleophilic attack, dictates its solubility profile and handling requirements.[1] Quantitative solubility data for this compound is scarce in the literature due to its rapid reaction with protic solvents and moisture, which complicates traditional equilibrium solubility measurements.[2][3] This guide consolidates available information on its qualitative solubility, outlines its reactivity with various solvent classes, and provides a recommended experimental protocol for solubility determination of this and similar reactive compounds.

Reactivity Profile of this compound

The solubility of this compound cannot be discussed without a thorough understanding of its reactivity, as the dissolution process can often be accompanied by a chemical reaction.

Reaction with Protic Solvents

This compound reacts vigorously with protic solvents. This reactivity is a key factor in its handling and application.

-

Water: The compound readily hydrolyzes in the presence of water or moisture to form 4-hydroxybenzoic acid and hydrogen chloride.[1][4] This reaction is typically rapid and makes determining aqueous solubility challenging. Acyl chlorides, in general, are known to react, often violently, with water.[2][3]

-

Alcohols: In alcoholic solvents such as methanol (B129727) and ethanol, this compound undergoes alcoholysis to form the corresponding 4-hydroxybenzoate (B8730719) esters.[4][5] This esterification reaction is a common application of acyl chlorides.

-

Amines: Primary and secondary amines react with this compound to yield the corresponding N-substituted 4-hydroxybenzamides.[5]

Due to these reactions, it is impractical to consider true thermodynamic solubility in protic solvents. The observed "solubility" would be a measure of the solvated reactants and products over time.

Interaction with Aprotic Solvents

This compound is generally soluble in a range of aprotic solvents, which are the preferred media for its use in synthesis.[1][5]

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) are not only used as co-solvents in the synthesis of this compound but can also catalyze its reactions.[1][6] While it is soluble in DMF, the potential for reaction with trace amounts of water or other nucleophiles should be considered.

-

Nonpolar and Moderately Polar Aprotic Solvents: Acyl chlorides are typically soluble in common organic solvents such as ethers, chloroform, and benzene.[5][7] Synthesis procedures for this compound and its derivatives often employ solvents like benzene, toluene, and methylene (B1212753) chloride, indicating its solubility in these media.[8][9][10]

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and information from synthetic procedures, a qualitative solubility profile can be inferred.

| Solvent Class | Representative Solvents | Qualitative Solubility/Reactivity |

| Polar Protic | Water, Methanol, Ethanol | Reactive. Undergoes rapid hydrolysis or alcoholysis.[1][4] Not suitable for determining thermodynamic solubility. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally Soluble. DMF is used as a co-solvent in its synthesis.[1][9][10] Caution is advised due to the potential for reaction with impurities (e.g., water) and the catalytic nature of some of these solvents. |

| Nonpolar Aromatic | Benzene, Toluene | Soluble. Benzene is a common solvent used in the synthesis of this compound, where the product is noted to have better solubility than the starting material, 4-hydroxybenzoic acid.[9][10] |

| Chlorinated | Dichloromethane, Chloroform | Soluble. Methylene chloride is used as a solvent for reactions involving this compound, indicating good solubility.[8] |

| Ethers | Diethyl Ether, THF | Generally Soluble. Acyl chlorides are typically soluble in ethereal solvents.[5][7] |

| Esters | Ethyl Acetate (B1210297) | Likely Soluble. As a relatively polar aprotic solvent, ethyl acetate is expected to be a suitable solvent, though direct data is limited. |

| Hydrocarbons | Hexane, Cyclohexane | Likely Poorly Soluble to Insoluble. The polar nature of the acyl chloride and hydroxyl groups would limit solubility in nonpolar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination of a Reactive Compound

Standard equilibrium solubility methods, such as the shake-flask method, are not suitable for reactive compounds like this compound in many solvents due to degradation or reaction of the solute.[11][12] An adapted kinetic solubility approach under strictly anhydrous conditions is recommended for aprotic solvents.

Objective

To determine the kinetic solubility of this compound in a given anhydrous aprotic solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Inert gas (Nitrogen or Argon) supply

-

Schlenk line or glove box

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath

-

Gas-tight syringes and needles

-

Anhydrous filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Analytical balance

-

HPLC or other suitable analytical instrument for quantification

Procedure

-

Preparation of Stock Solution:

-

Under an inert atmosphere, prepare a concentrated stock solution of this compound in the anhydrous solvent of interest.

-

-

Serial Dilutions:

-

Prepare a series of dilutions from the stock solution in sealed vials, also under an inert atmosphere.

-

-

Equilibration and Observation:

-

Place the vials in a thermostatically controlled bath and stir for a short, defined period (e.g., 1-2 hours). This minimizes the time for potential degradation while allowing for dissolution.

-

Visually inspect each vial for the presence of precipitate. The highest concentration that remains a clear solution is the estimated kinetic solubility.

-

-

Quantitative Analysis (Optional but Recommended):

-

For the highest concentration clear solution and the lowest concentration with precipitate, carefully draw an aliquot of the supernatant using a gas-tight syringe equipped with an anhydrous filter.

-

Immediately dilute the aliquot with a suitable anhydrous solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Considerations

-

Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the experiment to prevent hydrolysis.

-

Kinetic vs. Thermodynamic Solubility: This method determines the kinetic solubility, which is the concentration at which the compound precipitates out of a solution prepared from a concentrated stock.[11][13] It is not the true thermodynamic equilibrium solubility.[12]

-

Time: The equilibration time should be kept to a minimum to reduce the chance of degradation.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes for assessing the solubility of a reactive compound like this compound.

Caption: Logical workflow for assessing the solubility of a reactive acyl chloride.

Caption: Experimental workflow for kinetic solubility determination of this compound.

Conclusion

The solubility profile of this compound is intrinsically linked to its high reactivity. While it demonstrates good solubility in a variety of anhydrous aprotic solvents commonly used in organic synthesis, its interaction with protic solvents leads to rapid chemical transformation rather than simple dissolution. Consequently, quantitative thermodynamic solubility data is largely unavailable and impractical to measure under standard conditions. For practical applications, researchers should assume solubility in common aprotic solvents like dichloromethane, toluene, and ethers, while always exercising caution to exclude moisture. When quantitative solubility estimates are required in aprotic media, a carefully controlled kinetic solubility determination under anhydrous conditions is the most appropriate method. This technical guide provides the foundational knowledge and procedural framework to enable informed decisions regarding the use of this compound in research and development.

References

- 1. This compound|C7H5ClO2|Research Chemical [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CHEM-GUIDE: Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters [chem-guide.blogspot.com]

- 5. byjus.com [byjus.com]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. prepchem.com [prepchem.com]

- 9. CN101376627A - Preparation of this compound - Google Patents [patents.google.com]

- 10. CN101376627B - The preparation method of this compound - Google Patents [patents.google.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

A Comprehensive Technical Guide to 4-Hydroxybenzoyl Chloride for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of 4-hydroxybenzoyl chloride, a key building block in the development of novel therapeutics.

Introduction

This compound is a versatile bifunctional organic compound featuring both a reactive acyl chloride and a phenolic hydroxyl group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its ability to readily form ester and amide linkages allows for the incorporation of the 4-hydroxybenzoyl moiety into a wide array of more complex molecules. This guide provides a detailed overview of its chemical properties, synthesis, and its burgeoning role in drug discovery, with a focus on neuroprotective agents.

Core Data and Properties

This compound is identified by the CAS Number 28141-24-4 and has the molecular formula C₇H₅ClO₂.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group and an acyl chloride group at the 1 and 4 positions, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 28141-24-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅ClO₂ | [1][2][4] |

| Molecular Weight | 156.57 g/mol | [1][2][4] |

| Boiling Point | 105 °C at 1.5-2.0 Torr | [3] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.29 ± 0.13 | [3] |

| LogP (Predicted) | 1.77120 | [3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)Cl)O | [1] |

| InChI Key | YIPHYCQSJTXLFM-UHFFFAOYSA-N | [1][5] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the chlorination of 4-hydroxybenzoic acid. Due to the presence of the electron-donating hydroxyl group, which can interfere with the reaction, specific conditions and reagents are required for a high-yield synthesis.

Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid using Thionyl Chloride

This protocol is based on a patented method that ensures high purity and yield without the need for vacuum distillation.[5][6][7]

Materials:

-

4-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (solvent)

-

N,N-Dimethylformamide (DMF) (co-solvent/catalyst)

-

Four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

-

In the four-necked flask, add 4-hydroxybenzoic acid, benzene, and N,N-dimethylformamide. The recommended molar ratio of 4-hydroxybenzoic acid to benzene, DMF, and thionyl chloride is 1 : (4–8) : (1–3) : (1.5–2.5).[5]

-

Stir the mixture to dissolve the 4-hydroxybenzoic acid.

-

Slowly add thionyl chloride dropwise to the reaction mixture over a period of 0.5 to 1 hour, while maintaining the temperature at 30-65°C.[6][7]

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2 to 5 hours.[6][7]

-

Upon completion of the reaction, cool the mixture and allow it to stand for phase separation.

-

The lower layer, containing the this compound in benzene, is collected.

-

The product can be isolated by distillation to remove the solvent. The resulting viscous solid is high-purity this compound.[6][7]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 4-hydroxybenzoic acid.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of various biologically active compounds. Its derivatives have shown promise as neuroprotective, anti-bacterial, and anti-cancer agents.[5]

Role in the Synthesis of Neuroprotective Agents

The 4-hydroxybenzoyl scaffold is of significant interest in the development of neuroprotective agents. Studies have shown that compounds derived from this structure can exert their effects by modulating pathways related to oxidative and nitrosative stress, which are implicated in neurodegenerative diseases.[5][8] The parent compound, 4-hydroxybenzoic acid, has been demonstrated to mitigate oxidative stress induced by hydrogen peroxide.[8] This suggests that derivatives synthesized using this compound could be designed to target specific components of these stress-related signaling pathways.

Hypothetical Signaling Pathway for a Neuroprotective Derivative

The diagram below illustrates a potential mechanism by which a hypothetical neuroprotective drug, derived from this compound, could mitigate neuronal damage caused by oxidative stress.

References

- 1. Buy this compound (EVT-387557) | 28141-24-4 [evitachem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 28141-24-4 | Buy Now [molport.com]

- 5. This compound|C7H5ClO2|Research Chemical [benchchem.com]

- 6. CN101376627A - Preparation of this compound - Google Patents [patents.google.com]

- 7. CN101376627B - The preparation method of this compound - Google Patents [patents.google.com]

- 8. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between 4-Hydroxybenzoyl Chloride and Other Benzoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinguishing characteristics of 4-hydroxybenzoyl chloride in comparison to other substituted benzoyl chlorides. The focus is on the influence of the para-hydroxy group on the molecule's physicochemical properties, reactivity, and applications, particularly in the context of drug discovery and organic synthesis.

Core Structural and Physicochemical Differences

The fundamental difference between this compound and other benzoyl chlorides lies in the nature of the substituent at the para-position of the benzene (B151609) ring. The hydroxyl group (-OH) in this compound is a strong electron-donating group through resonance, which significantly influences the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon. This contrasts with unsubstituted benzoyl chloride and those bearing electron-withdrawing groups (e.g., -NO2) or other electron-donating groups (e.g., -OCH3).

Physicochemical Properties

The electronic effects of the substituents directly impact the physicochemical properties of the corresponding benzoyl chlorides and their parent benzoic acids. The table below summarizes key quantitative data for a comparative analysis.

| Property | This compound | Benzoyl Chloride | 4-Methoxybenzoyl Chloride | 4-Nitrobenzoyl Chloride |

| CAS Number | 28141-24-4[1] | 98-88-4[2] | 100-07-2 | 122-04-3 |

| Molecular Formula | C₇H₅ClO₂[1] | C₇H₅ClO[2] | C₈H₇ClO₂ | C₇H₄ClNO₃ |

| Molecular Weight ( g/mol ) | 156.57[1] | 140.57[2] | 170.59 | 185.56 |

| Melting Point (°C) | 92-95 | -1[2] | 22-25 | 70-74 |

| Boiling Point (°C) | 105 (at 1.5-2.0 Torr) | 197.2[2] | 135-137 (at 14 Torr) | 155 (at 20 mmHg) |

| pKa of parent benzoic acid | 4.54[3][4] | 4.20[5] | 4.47 | 3.44 |

Reactivity Profile: The Influence of the Hydroxyl Group

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon. Electron-donating groups, such as the hydroxyl group in this compound, decrease this electrophilicity, thereby reducing the reactivity compared to unsubstituted benzoyl chloride. Conversely, electron-withdrawing groups, like the nitro group, increase the electrophilicity and enhance reactivity.

This relationship can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of a substituted benzoyl chloride.

-

k₀ is the rate constant for the reaction of unsubstituted benzoyl chloride.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For nucleophilic acyl substitution reactions of benzoyl chlorides, ρ is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it.

Dual Reactivity of this compound

A key feature of this compound is its bifunctionality. It possesses both a reactive acyl chloride and a nucleophilic phenolic hydroxyl group. This dual reactivity presents both challenges and opportunities in synthesis. The hydroxyl group can react with the acyl chloride of another molecule, leading to polymerization. Therefore, in many synthetic applications, the hydroxyl group must be protected before further reactions are carried out.[6]

Experimental Protocols

Synthesis of Substituted Benzoyl Chlorides

The following protocols detail the synthesis of this compound and other representative benzoyl chlorides from their corresponding carboxylic acids using thionyl chloride.

3.1.1. Synthesis of this compound

-

Reactants: 4-hydroxybenzoic acid, thionyl chloride, N,N-dimethylformamide (DMF), benzene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid, benzene, and a catalytic amount of DMF.[7][8]

-

Slowly add thionyl chloride dropwise over a period of 0.5–1 hour.[7][8]

-

After the addition is complete, maintain the temperature at 30–65 °C and continue stirring for 2–5 hours.[7][8]

-

Allow the reaction mixture to cool and stand for phase separation.[7]

-

The product, this compound, is in the benzene layer and can be isolated by concentration of the solution.[7]

-

3.1.2. Synthesis of Unsubstituted Benzoyl Chloride

-

Reactants: Benzoic acid, thionyl chloride.

-

Procedure:

-

Place benzoic acid in a round-bottom flask fitted with a reflux condenser.

-

Add an excess of thionyl chloride.

-

Heat the mixture gently under reflux until the evolution of hydrogen chloride and sulfur dioxide ceases.

-

Distill off the excess thionyl chloride.

-

Distill the remaining liquid under reduced pressure to obtain pure benzoyl chloride.

-

3.1.3. Synthesis of 4-Nitrobenzoyl Chloride

-

Reactants: 4-nitrobenzoic acid, phosphorus pentachloride.

-

Procedure:

-

In a flask fitted with a reflux condenser, mix 4-nitrobenzoic acid and phosphorus pentachloride.

-

Heat the mixture on a water bath until the evolution of hydrogen chloride gas subsides and a clear liquid is formed.

-

Remove the phosphorus oxychloride by distillation.

-

The crude 4-nitrobenzoyl chloride can be purified by crystallization from carbon tetrachloride or by vacuum distillation.

-

Comparative Hydrolysis Rate Determination

This protocol provides a general method for comparing the reactivity of different benzoyl chlorides by monitoring their hydrolysis rates.

-

Apparatus: Conductometer or pH meter, stopwatch, thermostated water bath.

-

Procedure:

-

Prepare a solution of the benzoyl chloride in a suitable solvent (e.g., acetone).

-

Place a known volume of water in a beaker maintained at a constant temperature.

-

Initiate the reaction by adding a small volume of the benzoyl chloride solution to the water with vigorous stirring.

-

Simultaneously, start the stopwatch and record the conductance or pH at regular time intervals.

-

The rate constant can be determined by plotting the change in conductance or pH against time.

-

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[9] Its utility stems from the ability to introduce the 4-hydroxybenzoyl moiety into a larger molecule, which can impart desirable properties such as antioxidant activity or the ability to form hydrogen bonds with biological targets.

Synthesis of Neuroprotective Agents

One notable application is in the development of neuroprotective agents. The 4-hydroxybenzoyl scaffold is found in a number of natural products with neuroprotective properties. Synthetic strategies often involve the acylation of a core molecule with this compound (or a protected version) to generate analogues with enhanced activity.

Mandatory Visualizations

Safety and Handling

Benzoyl chlorides are corrosive and lachrymatory substances that react with moisture.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[10] All manipulations should be carried out in a well-ventilated fume hood.[10] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Benzoyl chlorides should be stored in a cool, dry place in tightly sealed containers to prevent decomposition.[10]

Conclusion

The presence of a hydroxyl group at the para-position of this compound imparts unique physicochemical properties and a distinct reactivity profile compared to other benzoyl chlorides. Its electron-donating nature reduces the rate of nucleophilic acyl substitution, while its bifunctionality offers versatile opportunities for the synthesis of complex molecules, particularly in the field of drug discovery. A thorough understanding of these key differences is essential for researchers and scientists to effectively utilize this important chemical intermediate.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Solved a. Benzoic acid has a pKa-4.2 and 4-hydroxybenzoic | Chegg.com [chegg.com]

- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. labort.in [labort.in]

- 9. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. carlroth.com [carlroth.com]

introduction to the synthesis of 4-hydroxybenzoyl chloride

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzoyl Chloride

Introduction

This compound is a versatile bifunctional molecule of significant interest in the chemical, pharmaceutical, and materials science sectors. Its structure, incorporating both a reactive acid chloride and a nucleophilic phenolic hydroxyl group, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[1] The dual reactivity, however, presents a considerable challenge in its synthesis, as the electron-donating nature of the hydroxyl group can interfere with the chlorination of the carboxylic acid. This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and quantitative data for the preparation of this compound, tailored for researchers and chemical development professionals.

Core Synthesis Strategies

The synthesis of this compound from its precursor, 4-hydroxybenzoic acid, is primarily achieved through two main strategies: direct chlorination and a protecting group strategy.

-

Direct Chlorination of 4-Hydroxybenzoic Acid : This is the most common and direct approach, involving the reaction of 4-hydroxybenzoic acid with a chlorinating agent.

-

Protecting Group Strategy : This method involves the temporary protection of the reactive hydroxyl group, followed by chlorination of the carboxylic acid and subsequent deprotection.

Strategy 1: Direct Chlorination of 4-Hydroxybenzoic Acid

This method relies on the direct conversion of the carboxylic acid moiety into an acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2][3] Other reagents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be employed.[1][4] The key to a successful and high-yield synthesis is the management of reaction conditions to prevent unwanted side reactions involving the phenolic hydroxyl group.

Reaction Mechanism and Key Reagents

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[5][6] The use of a catalyst, typically N,N-dimethylformamide (DMF), is crucial.[2][3][7][8] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic species that is more reactive towards the carboxylic acid, thus facilitating the reaction at lower temperatures and improving selectivity.

Experimental Protocol: Optimized Synthesis with Thionyl Chloride and DMF

The following protocol is based on an optimized method described in patent literature (CN101376627B), which reports high purity and yield without the need for vacuum distillation.[1][9][10]

-

Apparatus Setup : Equip a four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

-

Reagent Charging : Into the flask, add 4-hydroxybenzoic acid, benzene (B151609) (as solvent), and N,N-dimethylformamide (as co-solvent/catalyst).

-

Heating and Dissolution : Stir the mixture and heat to the desired reaction temperature (between 30-65°C) until the solids are fully dissolved.[9][10]

-

Thionyl Chloride Addition : Slowly add thionyl chloride dropwise to the solution over a period of 0.5 to 1 hour, while maintaining the reaction temperature.[3][9][10]

-

Reaction : After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 to 5 hours to ensure the reaction goes to completion.[3][9][10]

-

Work-up and Isolation :

-

Cool the reaction mixture and allow it to stand, leading to phase separation.

-

The lower layer, containing the benzene solution of this compound, is separated.[9]

-

The solvents (benzene, excess thionyl chloride, and DMF) are recovered via distillation and reduced pressure distillation.

-

As the solvent is removed, the product, this compound, precipitates as a viscous solid.[9]

-

Quantitative Data for Direct Chlorination

The following table summarizes the quantitative parameters for the optimized direct chlorination method.

| Parameter | Value/Range | Source |

| Molar Ratio | ||

| 4-Hydroxybenzoic Acid : Benzene : DMF : Thionyl Chloride | 1 : (4–8) : (1–3) : (1.5–2.5) | [1][9] |

| Reaction Temperature | 30 - 65°C | [3][9][10] |

| Thionyl Chloride Addition Time | 0.5 - 1 hour | [3][9][10] |

| Reaction Time (post-addition) | 2 - 5 hours | [3][9][10] |

| Reported Yield | > 90% | [1][10] |

| Reported Purity | > 97% | [1][9] |

Experimental Workflow: Direct Chlorination

Caption: Workflow for the direct synthesis of this compound.

Strategy 2: Synthesis via 4-Acetoxybenzoyl Chloride Intermediate

An alternative strategy to circumvent the reactivity of the phenolic hydroxyl group is to protect it before the chlorination step.[4] A common protecting group for phenols is the acetyl group, which converts the hydroxyl into an acetate (B1210297) ester. The resulting intermediate, 4-acetoxybenzoic acid, can then be readily converted to 4-acetoxybenzoyl chloride.[4]

Two-Step Synthesis Overview

-

Protection (Acetylation) : 4-hydroxybenzoic acid is acetylated, typically using acetic anhydride (B1165640), to form 4-acetoxybenzoic acid.

-

Chlorination : The carboxylic acid group of 4-acetoxybenzoic acid is converted to an acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[4]

This method provides a robust route to the benzoyl chloride functionality, as the protected hydroxyl group is stable under the chlorination conditions. The acetoxy group can later be removed if the final desired product requires a free hydroxyl group.

Experimental Protocol: Protection and Chlorination

Step 1: Synthesis of 4-Acetoxybenzoic Acid (Protection)

-

Reagents : Place 4-hydroxybenzoic acid in a flask.

-

Acetylation : Add acetic anhydride to the flask, often with a catalytic amount of acid or base.

-

Reaction : Heat the mixture to facilitate the reaction. The reaction progress can be monitored by techniques such as TLC.

-

Isolation : Upon completion, the excess acetic anhydride is typically quenched (e.g., with water), and the 4-acetoxybenzoic acid product is isolated by filtration or extraction and purified by recrystallization.

Step 2: Synthesis of 4-Acetoxybenzoyl Chloride (Chlorination)

-

Reagents : Dissolve the dried 4-acetoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane).[11]

-

Chlorination : Add a chlorinating agent such as thionyl chloride or oxalyl chloride to the solution. If using oxalyl chloride, a catalytic amount of DMF is often added.[4][11]

-

Reaction : Stir the mixture at room temperature or with gentle heating. The evolution of gas (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) indicates the reaction is proceeding.

-

Isolation : Once the reaction is complete, the solvent and any excess reagent are removed under reduced pressure to yield the crude 4-acetoxybenzoyl chloride, which can be used directly or purified by distillation.[11][12]

Logical Workflow: Protecting Group Strategy

Caption: Logical workflow for the synthesis via a protected intermediate.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methodologies. The direct chlorination of 4-hydroxybenzoic acid using thionyl chloride in the presence of DMF is an efficient, high-yield process, particularly when optimized reaction parameters are employed.[1][10] This method is advantageous for its atom economy and fewer synthetic steps. Alternatively, the protecting group strategy, involving the formation of 4-acetoxybenzoyl chloride, offers a robust and reliable route that avoids potential side reactions associated with the free hydroxyl group.[4] The choice of method will depend on the specific requirements of the subsequent synthetic steps, scale of the reaction, and the desired purity of the final product. Both approaches provide valuable tools for chemists to incorporate the 4-hydroxybenzoyl moiety into complex target molecules.

References

- 1. This compound|C7H5ClO2|Research Chemical [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Buy this compound (EVT-387557) | 28141-24-4 [evitachem.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. 4-Chloro-3-hydroxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN101376627A - Preparation of this compound - Google Patents [patents.google.com]

- 10. CN101376627B - The preparation method of this compound - Google Patents [patents.google.com]

- 11. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

The Versatile Role of 4-Hydroxybenzoyl Chloride in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – 4-Hydroxybenzoyl chloride, a bifunctional molecule featuring a reactive acyl chloride and a phenolic hydroxyl group, is a critical building block in modern medicinal chemistry. Its unique structural characteristics allow for the versatile synthesis of a wide array of biologically active compounds, ranging from neuroprotective agents to key intermediates for cardiovascular drugs. This technical guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of complex molecular architectures due to its two reactive sites. The acyl chloride group readily participates in acylation reactions with amines and alcohols to form stable amide and ester bonds, respectively. Simultaneously, the phenolic hydroxyl group can be modified through etherification or esterification, or it can influence the molecule's overall properties, such as solubility and receptor-binding interactions.

A Key Intermediate in the Synthesis of Dronedarone

A notable application of the 4-hydroxybenzoyl moiety is in the synthesis of Dronedarone, an antiarrhythmic drug used in the management of atrial fibrillation. While the synthesis does not start directly from this compound, it involves the crucial intermediate, 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, which highlights the importance of the 4-hydroxybenzoyl scaffold in the final drug structure. The synthesis of this key intermediate underscores the utility of precursors that deliver the 4-hydroxybenzoyl group.

Building Block for Neuroprotective Agents

Derivatives of this compound have shown significant promise in the development of neuroprotective agents.[1] The 4-hydroxybenzoyl moiety is a common feature in compounds designed to mitigate oxidative stress and mitochondrial dysfunction, which are key pathological features of neurodegenerative diseases.[1] Research has indicated that compounds derived from this scaffold can modulate pathways related to oxidative stress, thereby protecting neurons from damage.[1]

Synthesis and Chemical Reactivity

The efficient synthesis of this compound is crucial for its application in medicinal chemistry. Optimized methods have been developed to achieve high yields and purity, overcoming the challenges posed by the reactive hydroxyl group.

High-Yield Synthesis of this compound

A patented method allows for the synthesis of this compound with high purity (>97%) and yield (>90%) without the need for vacuum distillation.[2][3] This process involves the reaction of 4-hydroxybenzoic acid with thionyl chloride in a solvent system containing benzene (B151609) and N,N-dimethylformamide (DMF).[2][3]

Table 1: Optimized Synthesis of this compound

| Reactant/Solvent | Molar Ratio (relative to 4-Hydroxybenzoic Acid) |

| 4-Hydroxybenzoic Acid | 1 |

| Benzene | 4–8 |

| N,N-Dimethylformamide (DMF) | 1–3 |

| Thionyl Chloride | 1.5–2.5 |

| Reported Yield | >90% |

| Reported Purity | >97% |

Data sourced from patent CN101376627B.[2]

Typical Acylation Reaction: Synthesis of 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine

The acyl chloride functionality of this compound is highly reactive towards nucleophiles such as amines, leading to the formation of amides. A representative example is the synthesis of 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine, a potential scaffold for bioactive molecules.

Table 2: Synthesis of a Heterocyclic Derivative

| Product | Starting Materials | Yield | Melting Point |

| 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine | This compound, 1,2,3,6-tetrahydropyridine (B147620) | ~75% | 202°-206° C |

Yield calculated based on the provided experimental protocol.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method.[2][3]

Materials:

-

4-Hydroxybenzoic acid (1.0 eq)

-

Benzene (6 volumes)

-

N,N-Dimethylformamide (2 volumes)

-

Thionyl chloride (2.0 eq)

Procedure:

-

To a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-hydroxybenzoic acid, benzene, and N,N-dimethylformamide.

-

Stir the mixture and heat to 55°C.

-

Slowly add thionyl chloride dropwise over a period of 0.5 hours.

-

After the addition is complete, maintain the reaction mixture at 55°C for 4 hours.

-

Cool the reaction mixture and allow the layers to separate.

-

The lower layer, containing the product in benzene, is subjected to distillation at normal pressure, followed by reduced pressure distillation to recover the solvents.

-

The resulting viscous solid is this compound.

Protocol 2: Synthesis of 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine

This protocol is based on a literature procedure.[4]

Materials:

-

4-Hydroxybenzoic acid (11.04 g, 0.08 mol)

-

Thionyl chloride (80 ml)

-

Dimethylformamide (0.1 ml)

-

Methylene (B1212753) chloride (80 ml)

-

1,2,3,6-Tetrahydropyridine

Procedure:

-

Preparation of this compound (in situ): Heat a mixture of 4-hydroxybenzoic acid, thionyl chloride, and dimethylformamide under reflux for 2 hours.

-

Evaporate the solution to dryness. Dissolve the residue in toluene and evaporate again to yield crude this compound.

-

Acylation: Dissolve the crude this compound in methylene chloride (80 ml).

-

Cool the solution in an ice bath and add 1,2,3,6-tetrahydropyridine dropwise with stirring until a pH of 7 is reached.

-

After the addition is complete, continue stirring at 25°C for 2 hours.

-

Evaporate the solvent.

-

Work-up and Purification: Stir the residue with water. Collect the solid by filtration and wash with water and acetone.

-

Recrystallize the solid from a mixture of ethanol (B145695) and ethyl acetate (B1210297) to obtain 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine (11.3 g).

Signaling Pathway Modulation

The phenolic hydroxyl group in 4-hydroxybenzoyl derivatives is a key structural feature for antioxidant activity. These compounds can modulate cellular signaling pathways involved in the response to oxidative stress, such as the Keap1-Nrf2 pathway.

Caption: Modulation of the Keap1-Nrf2 antioxidant response pathway.

Under conditions of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of the transcription factor Nrf2.[5] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes.[6] Phenolic compounds, such as derivatives of this compound, are hypothesized to either directly scavenge ROS or interact with Keap1, promoting Nrf2 activation and enhancing the cell's antioxidant defenses.[7][[“]]

Future Directions: Applications in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of this compound makes it an attractive candidate for the development of linkers in Antibody-Drug Conjugates (ADCs). The acyl chloride can be used to attach a cytotoxic payload, while the phenolic hydroxyl group provides a handle for conjugation to the antibody, potentially through a spacer.

Caption: Conceptual workflow for ADC synthesis.

This conceptual workflow illustrates how a 4-hydroxybenzoyl-based linker could be employed in ADC development. The linker-payload is first synthesized, followed by functionalization of the phenolic hydroxyl group to enable conjugation to a monoclonal antibody. Subsequent purification and characterization are critical steps to ensure the quality and efficacy of the resulting ADC.

Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry. Its ability to readily form both amide and ester linkages, combined with the potential for further modification at the phenolic hydroxyl group, allows for the efficient synthesis of diverse and complex molecules. From its role in the synthesis of established drugs like Dronedarone to its potential in emerging fields such as neuroprotection and antibody-drug conjugates, this compound will undoubtedly continue to be a cornerstone of drug discovery and development.

References

- 1. This compound|C7H5ClO2|Research Chemical [benchchem.com]

- 2. CN101376627B - The preparation method of this compound - Google Patents [patents.google.com]

- 3. CN101376627A - Preparation of this compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of NRF2/KEAP1 Signaling in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msjonline.org [msjonline.org]

- 8. consensus.app [consensus.app]

An In-depth Technical Guide to the Hydrolytic Decomposition of 4-Hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility is largely dictated by the high reactivity of the acyl chloride functional group. However, this reactivity also renders it susceptible to hydrolytic decomposition, a critical factor influencing its storage, handling, and application in aqueous or protic environments. This technical guide provides a comprehensive overview of the hydrolytic decomposition of this compound, detailing the underlying chemical principles, a robust experimental protocol for quantifying its stability, and the necessary analytical methodologies.

Introduction

This compound (C₇H₅ClO₂) is a bifunctional organic compound containing both a reactive acyl chloride and a phenolic hydroxyl group attached to a benzene (B151609) ring.[1] This unique structure makes it a versatile building block for introducing the 4-hydroxybenzoyl moiety. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, enabling the formation of esters and amides, which are fundamental linkages in many biologically active molecules.[1][2]

Despite its synthetic utility, the presence of the acyl chloride group makes this compound highly sensitive to moisture, readily undergoing hydrolysis to form 4-hydroxybenzoic acid and hydrochloric acid.[1][2] This degradation pathway can impact product purity, reaction yields, and the overall stability of formulations. A thorough understanding of the kinetics and mechanism of this hydrolytic decomposition is therefore essential for process optimization, stability studies, and quality control in drug development and manufacturing.

The Chemistry of Hydrolysis

The hydrolytic decomposition of this compound proceeds via a well-established nucleophilic acyl substitution mechanism.[1] The key steps are outlined below:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the this compound. This electrophilicity is enhanced by the electron-withdrawing effects of both the chlorine and oxygen atoms.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient and unstable tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: A water molecule removes a proton from the oxonium ion, yielding the final hydrolysis product, 4-hydroxybenzoic acid, and a hydronium ion (H₃O⁺).[1]

The rate of this hydrolysis is significantly influenced by factors such as pH and temperature. In basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, accelerates the rate of the initial nucleophilic attack, leading to a faster decomposition rate.[1]

Quantitative Analysis of Hydrolytic Stability

| Condition | Temperature (°C) | pH | First-Order Rate Constant (k) (s⁻¹) | Half-life (t½) (minutes) |

| Acidic Aqueous Solution | 25 | 4.0 | Experimental Value | Experimental Value |

| Neutral Aqueous Solution | 25 | 7.0 | Experimental Value | Experimental Value |

| Basic Aqueous Solution | 25 | 9.0 | Experimental Value | Experimental Value |

| Elevated Temperature | 50 | 7.0 | Experimental Value | Experimental Value |

Note: The values in this table are placeholders and must be determined experimentally following the protocol outlined in Section 4.

Experimental Protocol for Determining Hydrolytic Stability